molecular formula C24H29N3O2 B11339564 1-(2-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one

1-(2-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one

Cat. No.: B11339564
M. Wt: 391.5 g/mol
InChI Key: IKSYBHKMKCORNK-UHFFFAOYSA-N
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Description

1-(2-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE is a complex organic compound that features a combination of benzodiazole, pyrrolidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethylphenol with ethyl bromide to form 2-(2,4-dimethylphenoxy)ethyl bromide. This intermediate is then reacted with 1H-1,3-benzodiazole-2-amine to form the benzodiazole derivative. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction with 1-bromopropan-1-one .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Mechanism of Action

The mechanism of action of 1-(2-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE is unique due to its combination of benzodiazole, pyrrolidine, and phenoxy groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

1-[2-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C24H29N3O2/c1-4-23(28)26-13-7-10-21(26)24-25-19-8-5-6-9-20(19)27(24)14-15-29-22-12-11-17(2)16-18(22)3/h5-6,8-9,11-12,16,21H,4,7,10,13-15H2,1-3H3

InChI Key

IKSYBHKMKCORNK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CCOC4=C(C=C(C=C4)C)C

Origin of Product

United States

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